molecular formula C29H48O7 B1217867 Contignasterol CAS No. 137571-30-3

Contignasterol

Número de catálogo: B1217867
Número CAS: 137571-30-3
Peso molecular: 508.7 g/mol
Clave InChI: IRHVLQMEQPABHG-QUZWXNHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contignasterol, also known as this compound, is a useful research compound. Its molecular formula is C29H48O7 and its molecular weight is 508.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anti-Inflammatory Effects
Contignasterol has demonstrated significant anti-inflammatory properties. Studies have shown that it inhibits the release of histamine from human basophils, which is critical in allergic responses and inflammation. For instance, at a concentration of 50 μg/ml, this compound reduced histamine release by approximately 30-40% during controlled experiments . This property suggests its potential use in treating conditions such as asthma, psoriasis, and other inflammatory diseases.

2. Anti-Allergic Activity
The compound's ability to inhibit histamine release positions it as a promising candidate for anti-allergic therapies. Research indicates that this compound can mitigate allergic reactions by acting on the signaling pathways involved in mast cell activation . Its efficacy in reducing symptoms associated with allergic rhinitis and other allergic conditions is being explored further.

3. Cardiovascular Benefits
this compound exhibits properties that may benefit cardiovascular health. It has been shown to inhibit platelet aggregation in response to platelet-activating factor (PAF) and collagen exposure, suggesting potential applications in preventing thrombotic events . This anti-thrombolytic activity could be advantageous for patients with cardiovascular disorders involving hypertension or thrombosis.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Asthma Treatment : A study evaluated the impact of this compound on antigen-induced bronchoconstriction in guinea pigs. The results indicated that this compound significantly inhibited histamine-induced contractions, supporting its potential as an anti-asthma agent .
  • Histamine Release Inhibition : In controlled assays, this compound was found to inhibit histamine release effectively from basophils upon exposure to anti-IgE antibodies. The results highlighted its capacity to modulate immune responses, which is crucial for developing therapies for allergic conditions .

Comparative Analysis of this compound Derivatives

A comparative analysis of various derivatives of this compound has been conducted to assess their relative potencies against allergen-induced challenges. The following table summarizes the inhibition percentages observed for different compounds:

Compound TypeConcentration (μM)% Inhibition
Cis-Contignasterol1043
Trans-Contignasterol1025
Methyl-acetal this compound1012

This data underscores the importance of structural variations in influencing biological activity and therapeutic efficacy .

Análisis De Reacciones Químicas

Chemical Derivatives of Contignasterol

Several derivatives of this compound have been synthesized and studied to understand their structure-activity relationships . Key derivatives include:

  • This compound Tetraacetate: Acetylation of this compound with acetic anhydride in pyridine yields a mixture of polyacetates, with the tetraacetate being the major product . The tetraacetate derivative helps simplify the NMR data collection, which is otherwise complicated by the hemiacetal epimerization .

  • This compound Pentaacetate: A minor product of the acetylation of this compound .

  • This compound Reduction Product: Reduction of this compound with NaBH4 in isopropyl alcohol gives the reduction product .

Key Reactions

  • Acetylation: this compound reacts with acetic anhydride in pyridine to form polyacetates, predominantly the tetraacetate .

    This compound+Acetic AnhydridePyridineThis compound Tetraacetate+This compound Pentaacetate\text{this compound}+\text{Acetic Anhydride}\xrightarrow{\text{Pyridine}}\text{this compound Tetraacetate}+\text{this compound Pentaacetate}
  • Reduction: Reduction with sodium borohydride (NaBH4) in isopropyl alcohol yields a reduction product .

    This compound+NaBH4Isopropyl AlcoholThis compound Reduction Product\text{this compound}+\text{NaBH}_4\xrightarrow{\text{Isopropyl Alcohol}}\text{this compound Reduction Product}

Biological Activity and Inhibition

This compound and its derivatives have been investigated for their biological activities, particularly in the context of inflammation and allergic reactions .

  • Inhibition of Histamine Release: this compound has demonstrated the ability to prevent inflammatory or allergic reactions by inhibiting histamine release .

  • Inhibition of Airway Smooth Muscle Contraction: this compound can inhibit airway smooth muscle contraction induced by antigens .

  • Inhibition of Platelet Aggregation: this compound shows a dose-dependent inhibition of platelet aggregation induced by PAF (Platelet-Activating Factor) and collagen .

Data Tables

Table 1: Histamine Release Inhibition by this compound

Histamine Release (% of Total)
Control (no drug), challenge with anti-IgE36.4
This compound (50 μg/ml), challenge with anti-IgE19.0
Basal release9.8

Table 2: Inhibition of Ovalbumin-Induced Airway Smooth Muscle Contraction by this compound

This compound (μg/ml)Contraction (% of Maximal)
0.001
0.006.6
0.0112
0.128.6
134.0
1046.0
10055.7
30056

Table 3: Inhibition of Platelet Aggregation by this compound

This compound Concentration μg/mlAggregation (% of Control) PAFAggregation (% of Control) Collagen
0100100
59070
105620
20440
30280
5000

Table 4: Inhibition comparison of this compound Isomers

Isomer of this compound$$Conc]% Inhibition
Cis-Contignasterol (Compound 1)10 μM43
Trans this compound (Compound 2)10 μM25
Methyl-acetal this compound10 μM12

Propiedades

Número CAS

137571-30-3

Fórmula molecular

C29H48O7

Peso molecular

508.7 g/mol

Nombre IUPAC

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1

Clave InChI

IRHVLQMEQPABHG-QUZWXNHXSA-N

SMILES

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C

SMILES isomérico

C[C@H]([C@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C

SMILES canónico

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C

Sinónimos

contignasterol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.